molecular formula C7H8N2O B056553 4-Pyridinecarboxamide, N-methyl- CAS No. 6843-37-4

4-Pyridinecarboxamide, N-methyl-

Cat. No. B056553
CAS RN: 6843-37-4
M. Wt: 136.15 g/mol
InChI Key: PLWAKFARFCNHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-methyl-4-pyridinecarboxamide derivatives involves various chemical reactions, including the reaction of methyl amine with 4-chloropyridine-2-carboxylic acid methyl ester, a product obtained from 2-pyridine-carboxylic acid through chlorination and esterification processes (Pan Qing-cai, 2011). Another notable synthesis approach involves the use of formamides in an acid-free, silver-catalyzed cross-dehydrogenative carbamoylation of pyridines, demonstrating a concise and highly selective method for the C2-carbamoylation of pyridines (W. Han et al., 2016).

Molecular Structure Analysis

The molecular structure of N-methyl-4-pyridinecarboxamide derivatives has been elucidated through various spectroscopic techniques, including IR, 1H NMR, and ESI-MS, confirming the targeted compound structures (Pan Qing-cai, 2011). The crystal structure of related compounds shows extensive intramolecular hydrogen bonding interactions, providing insights into the stability and reactivity of these molecules (S. Jain et al., 2004).

Chemical Reactions and Properties

N-methyl-4-pyridinecarboxamide participates in various chemical reactions, including its utilization as a nucleophilic catalyst in peptide coupling reactions (Isamu Shiina et al., 2008). Additionally, it acts as a precursor in metal-free syntheses of pyridines, showcasing its versatility in organic synthesis (Benjamin Prek et al., 2015).

Scientific Research Applications

Stereochemistry in Pharmacology

One fascinating area of research related to derivatives of pyridine, including compounds structurally analogous to 4-Pyridinecarboxamide, N-methyl-, is their stereochemistry and its impact on pharmacological profiles. For instance, studies have shown that the stereochemistry of phenylpiracetam and its methyl derivative significantly influences their pharmacological effects, including memory enhancement and cognitive function improvement following head traumas, stroke, and age-related pathologies. This evidence supports the crucial role of stereoisomer configuration in determining the biological properties of these compounds, emphasizing the importance of selecting the most effective stereoisomer for therapeutic applications (Veinberg et al., 2015).

Synthetic Pathways and Hybrid Catalysts

The synthesis of pyridine derivatives, including structures related to 4-Pyridinecarboxamide, N-methyl-, plays a pivotal role in medicinal and pharmaceutical industries due to their wide applicability and bioavailability. Research into synthetic pathways employing hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, has expanded the toolkit for developing these compounds. This review highlights the importance of innovative synthetic methods for creating 5H-pyrano[2,3-d]pyrimidine scaffolds, a key precursor for numerous medicinal applications (Parmar et al., 2023).

Medicinal Importance of Pyridine Derivatives

Pyridine derivatives, such as 4-Pyridinecarboxamide, N-methyl-, have significant medicinal applications. A review on the medicinal importance of pyridine derivatives showcases their wide-ranging biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. This body of work underscores the versatility of pyridine derivatives in drug development, providing a foundation for future therapeutic innovations (Altaf et al., 2015).

Chemosensing Applications

The application of pyridine derivatives extends beyond medicinal uses to include chemosensing. These compounds have demonstrated high affinity for various ions and neutral species, making them highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples. This review discusses the synthetic routes, structural characterization, medicinal applications, and potential of pyridine derivatives in analytical chemistry as chemosensors (Abu-Taweel et al., 2022).

properties

IUPAC Name

N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWAKFARFCNHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218554
Record name 1-Methylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinecarboxamide, N-methyl-

CAS RN

6843-37-4
Record name 1-Methylisonicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC87279
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methylisonicotinamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEV857ZE95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.